
trans-Hydroxy Glimepiride-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Hydroxy Glimepiride-d4: is a deuterium-labeled derivative of trans-Hydroxy Glimepiride. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This labeling is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hydroxy Glimepiride-d4 involves the deuteration of trans-Hydroxy GlimepirideThe reaction conditions often involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: trans-Hydroxy Glimepiride-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, trans-Hydroxy Glimepiride.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
科学研究应用
Chemistry: trans-Hydroxy Glimepiride-d4 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise quantitation and tracking of the compound in complex chemical systems .
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme interactions. Its deuterium labeling provides insights into the metabolic stability and biotransformation of the compound .
Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. It helps in identifying metabolic hotspots and potential drug-drug interactions .
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of drug formulations. Its stable isotope labeling aids in the accurate measurement of drug concentrations and bioavailability .
作用机制
trans-Hydroxy Glimepiride-d4 exerts its effects by interacting with specific molecular targets. The primary mechanism involves the inhibition of ATP-sensitive potassium channels on pancreatic beta cells. This inhibition leads to the depolarization of the cell membrane, resulting in the release of insulin. The deuterium labeling does not alter the fundamental mechanism of action but provides a means to study the pharmacokinetics and metabolic profiles more accurately .
相似化合物的比较
trans-Hydroxy Glimepiride: The non-deuterated form of trans-Hydroxy Glimepiride-d4.
cis-Hydroxy Glimepiride: A stereoisomer of trans-Hydroxy Glimepiride with different spatial arrangement of atoms.
Glimepiride: The parent compound from which trans-Hydroxy Glimepiride is derived .
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
属性
分子式 |
C24H34N4O6S |
|---|---|
分子量 |
510.6 g/mol |
IUPAC 名称 |
4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i12D2,13D2 |
InChI 键 |
YUNQMQLWOOVHKI-IDPVZSQYSA-N |
手性 SMILES |
[2H]C([2H])(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCC(CC2)CO)C([2H])([2H])NC(=O)N3CC(=C(C3=O)CC)C |
规范 SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


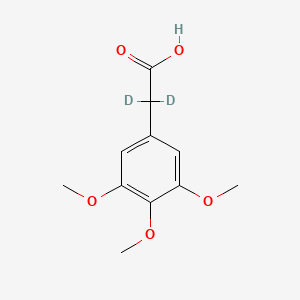
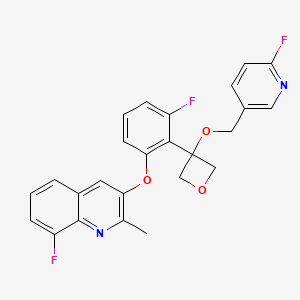
![3-[[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12403328.png)
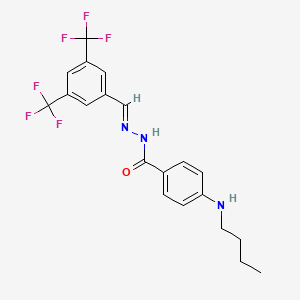
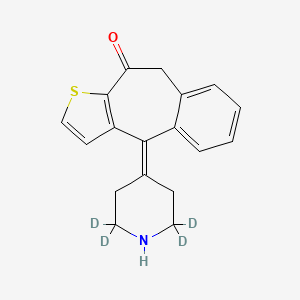
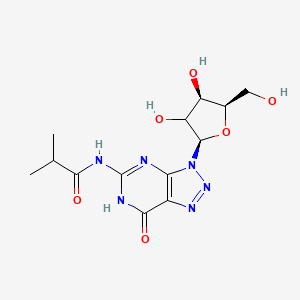


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)

